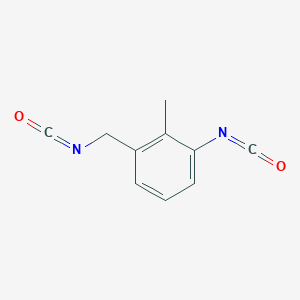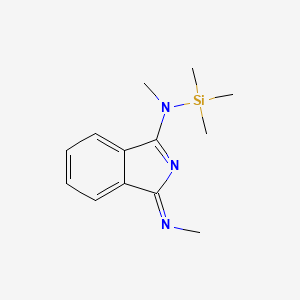
(1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine is a synthetic organic compound that belongs to the class of isoindoles. Isoindoles are heterocyclic compounds containing a benzene ring fused to a pyrrole ring. This compound is characterized by the presence of a trimethylsilyl group, a methylimino group, and a methyl group attached to the nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through cyclization reactions involving ortho-substituted benzylamines or benzyl halides.
Introduction of the Trimethylsilyl Group: The trimethylsilyl group can be introduced using trimethylsilyl chloride in the presence of a base such as triethylamine.
Formation of the Methylimino Group: The methylimino group can be introduced through a reaction with methylamine or a methylating agent such as methyl iodide.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions as described above, with optimization for yield and purity. This may include the use of continuous flow reactors and automated synthesis equipment.
Chemical Reactions Analysis
Types of Reactions
(1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, or nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated isoindoles, while reduction may produce amines.
Scientific Research Applications
Chemistry
In chemistry, (1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine can be used as a building block for the synthesis of more complex molecules. It may also serve as a ligand in coordination chemistry.
Biology
In biological research, this compound could be used to study the interactions of isoindole derivatives with biological macromolecules such as proteins and nucleic acids.
Medicine
Potential medicinal applications include the development of pharmaceuticals targeting specific pathways or receptors. Isoindole derivatives have been investigated for their anticancer, antiviral, and antimicrobial properties.
Industry
In industry, this compound may be used in the production of specialty chemicals, materials science, and as a precursor for the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of (1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine would depend on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects through binding to these targets and modulating their activity, leading to downstream effects on cellular pathways.
Comparison with Similar Compounds
Similar Compounds
N-Methylisoindole: Lacks the trimethylsilyl and methylimino groups.
N-Trimethylsilylisoindole: Lacks the methylimino group.
N-Methyl-1H-isoindol-3-amine: Lacks the trimethylsilyl group.
Uniqueness
(1Z)-N-Methyl-1-(methylimino)-N-(trimethylsilyl)-1H-isoindol-3-amine is unique due to the presence of both the trimethylsilyl and methylimino groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
89901-60-0 |
|---|---|
Molecular Formula |
C13H19N3Si |
Molecular Weight |
245.39 g/mol |
IUPAC Name |
N-methyl-3-methylimino-N-trimethylsilylisoindol-1-amine |
InChI |
InChI=1S/C13H19N3Si/c1-14-12-10-8-6-7-9-11(10)13(15-12)16(2)17(3,4)5/h6-9H,1-5H3 |
InChI Key |
ZMEHKVNDZCTJMU-UHFFFAOYSA-N |
Canonical SMILES |
CN=C1C2=CC=CC=C2C(=N1)N(C)[Si](C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,2-Bis[(5,5-dichloropent-4-EN-1-YL)oxy]benzene](/img/structure/B14380249.png)
![3,5,5,8,8-Pentamethyl-2,3,5,6,7,8-hexahydro-1H-cyclopenta[b]naphthalen-1-one](/img/structure/B14380254.png)

![2-[2-(4-Formylphenyl)ethenyl]-1-methylpyridin-1-ium methanesulfonate](/img/structure/B14380267.png)
![4,9-Dimethoxyfuro[2,3-g]phthalazin-5(6H)-one](/img/structure/B14380274.png)
![2,6-Bis[(propan-2-yl)oxy]oxane](/img/structure/B14380277.png)
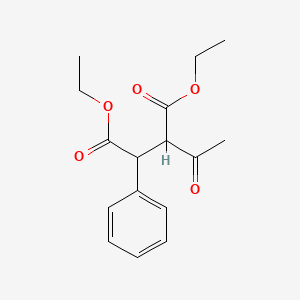
![{[(3-Bromo-2,3-dimethylbutan-2-yl)oxy]methyl}benzene](/img/structure/B14380289.png)

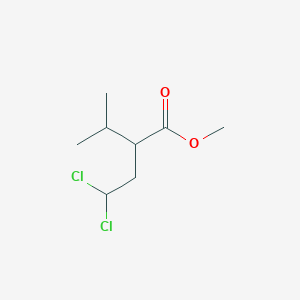
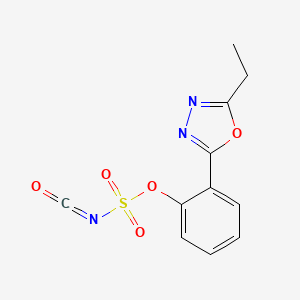

![2,5-Bis[4-(piperidin-1-yl)phenyl][1,3]thiazolo[5,4-d][1,3]thiazole](/img/structure/B14380344.png)
